3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Stereospecific Synthesis Carbocation Chemistry Cyclobutane Reactivity

3-Chlorocyclobutyl 2,2,2-trifluoroacetate (CAS 1909286-49-2) is a halogenated cyclobutyl trifluoroacetate ester with molecular formula C6H6ClF3O2 and molecular weight 202.56 g/mol. This compound belongs to a class of fine chemical intermediates and building blocks widely utilized in medicinal chemistry and drug discovery.

Molecular Formula C6H6ClF3O2
Molecular Weight 202.56
CAS No. 1909286-49-2
Cat. No. B2902934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorocyclobutyl 2,2,2-trifluoroacetate
CAS1909286-49-2
Molecular FormulaC6H6ClF3O2
Molecular Weight202.56
Structural Identifiers
SMILESC1C(CC1Cl)OC(=O)C(F)(F)F
InChIInChI=1S/C6H6ClF3O2/c7-3-1-4(2-3)12-5(11)6(8,9)10/h3-4H,1-2H2
InChIKeyKUIAJZPAYQAKRO-JPYJGEKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorocyclobutyl 2,2,2-trifluoroacetate (1909286-49-2) Chemical Identity and Procurement Baseline


3-Chlorocyclobutyl 2,2,2-trifluoroacetate (CAS 1909286-49-2) is a halogenated cyclobutyl trifluoroacetate ester with molecular formula C6H6ClF3O2 and molecular weight 202.56 g/mol . This compound belongs to a class of fine chemical intermediates and building blocks widely utilized in medicinal chemistry and drug discovery. Its structure features a four-membered cyclobutane ring, a chloro substituent at the 3-position, and a trifluoroacetate ester group. The trans stereoisomer (Cl[C@@H]1C[C@H](C1)OC(=O)C(F)(F)F) is specifically referenced [1]. As a reactive ester, it serves as a precursor for the generation of cyclobutyl carbocations under solvolytic conditions or as a protected alcohol equivalent in multi-step syntheses. The compound is commercially available from multiple suppliers, typically with a purity specification of ≥95%, and is intended strictly for research and development use .

Why Generic Substitution of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate Compromises Synthetic Fidelity


Generic substitution of 3-chlorocyclobutyl 2,2,2-trifluoroacetate with other cyclobutyl or trifluoroacetate esters is not feasible without compromising reaction outcomes. The presence and stereochemistry of the chloro substituent fundamentally alters the stability and reactivity of the incipient cyclobutyl carbocation [1]. For instance, 3-substituted cyclobutyl derivatives are known to undergo stereospecific solvolytic substitution; 3-chlorocyclobutyl tosylates yield exclusively inverted acetates, whereas 3-ethoxy derivatives produce ~1:1 stereochemical mixtures [2]. Furthermore, the trifluoroacetate leaving group imparts distinct kinetic behavior compared to other esters or halides. In cyclobutyl systems, trifluoroacetates participate in gamma-silyl assisted carbocation formation and exhibit specific solvent capture profiles [3]. Therefore, substituting a 3-chlorocyclobutyl trifluoroacetate with a different 3-substituted analog (e.g., 3-methoxy) or a different leaving group (e.g., acetate) will result in divergent stereochemical outcomes, altered reaction kinetics, and potential formation of different product mixtures, directly impacting the fidelity of target compound synthesis.

Quantitative Differentiation Guide: 3-Chlorocyclobutyl 2,2,2-trifluoroacetate vs. Structural Analogs


Stereospecific Solvolysis: 3-Chloro vs. 3-Ethoxy Cyclobutyl Derivatives

In acetolysis reactions, 3-chlorocyclobutyl tosylates demonstrate complete stereospecificity, yielding exclusively the inverted 3-chlorocyclobutyl acetate. In contrast, 3-ethoxy derivatives produce an approximately 1:1 mixture of stereoisomeric acetates under identical conditions [1]. This establishes that the chloro substituent enforces strict stereochemical control during nucleophilic substitution, unlike oxygen-based substituents.

Stereospecific Synthesis Carbocation Chemistry Cyclobutane Reactivity

Trifluoroacetate Leaving Group Ability in Carbocation Generation: Cyclobutyl Systems

Cyclobutyl trifluoroacetates are established as effective precursors for the generation of carbocationic intermediates, including β-trimethylsilyl carbocations, via loss of the trifluoroacetate ion [1]. This leaving group ability is essential for accessing reactive cationic species used in further bond-forming reactions. While direct comparative rate data for 3-chlorocyclobutyl trifluoroacetate versus other esters is not available in the primary literature, the broader class of cyclobutyl trifluoroacetates is known to react via carbocationic pathways in both protic and ionic liquid solvents [2].

Carbocation Chemistry Leaving Group Ability Solvolysis Kinetics

Biological Activity of 3-Chlorocyclobutyl-Containing Compounds in Medicinal Chemistry

The 3-chlorocyclobutyl motif is a valuable pharmacophore in drug discovery. A compound featuring the (1s,3S)-3-chlorocyclobutyl group demonstrated potent binding affinity with an IC50 of 5.20 nM in a biochemical assay, and a Kd of 0.400 nM by surface plasmon resonance (SPR) [1]. Another derivative containing a 3-chlorocyclobutyl moiety exhibited an IC50 of <100 nM against a human kinase target [2]. These data points highlight the potential of the 3-chlorocyclobutyl fragment to confer high target affinity when incorporated into larger molecular scaffolds.

Medicinal Chemistry Kinase Inhibition Binding Affinity

High-Impact Application Scenarios for 3-Chlorocyclobutyl 2,2,2-trifluoroacetate


Stereospecific Synthesis of Chiral Cyclobutane-Containing Intermediates

Leverage the documented stereospecificity of 3-chlorocyclobutyl derivatives (100% inversion upon solvolysis [1]) to prepare enantiomerically pure or diastereomerically defined cyclobutane building blocks. Use 3-chlorocyclobutyl trifluoroacetate as a precursor for stereocontrolled nucleophilic substitutions, ensuring the stereochemical integrity of the cyclobutane core in advanced pharmaceutical intermediates.

Generation of Cyclobutyl Carbocations for C-C Bond Formation

Employ the compound as a reliable precursor for generating cyclobutyl carbocationic intermediates under mild solvolytic conditions [2]. This strategy is particularly valuable for synthesizing complex cyclobutane-containing natural product analogs or for exploring structure-activity relationships (SAR) around the cyclobutane ring in medicinal chemistry campaigns.

Medicinal Chemistry Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Incorporate the 3-chlorocyclobutyl fragment into lead compounds for kinase or other protein targets. The presence of this motif in high-affinity ligands (IC50 < 10 nM, Kd < 1 nM [3]) suggests that 3-chlorocyclobutyl trifluoroacetate is a strategic choice for preparing focused libraries aimed at improving target binding and selectivity in therapeutic areas such as oncology and neurology.

Synthesis of Fluorinated Building Blocks via Trifluoroacetate Release

Utilize the trifluoroacetate group as a protected alcohol or as a leaving group in novel release strategies to generate pharmaceutically important difluorinated compounds or beta-amino acids under mild conditions [4]. This application expands the utility of 3-chlorocyclobutyl trifluoroacetate beyond simple ester hydrolysis to the construction of complex fluorinated architectures.

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